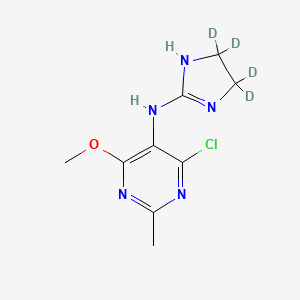Moxonidine-d4
CAS No.:
Cat. No.: VC16656500
Molecular Formula: C9H12ClN5O
Molecular Weight: 245.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12ClN5O |
|---|---|
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | 4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |
| Standard InChI | InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |
| Standard InChI Key | WPNJAUFVNXKLIM-KHORGVISSA-N |
| Isomeric SMILES | [2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC)([2H])[2H])[2H] |
| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Introduction
Chemical Structure and Properties
Moxonidine-d4 belongs to the class of imidazoline receptor agonists, sharing structural similarities with Moxonidine but distinguished by its deuterium-enriched framework. The compound’s IUPAC name, 4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine, reflects the substitution pattern of deuterium atoms on the imidazole moiety .
Molecular Characteristics
The molecular structure of Moxonidine-d4 comprises a pyrimidine ring linked to a deuterated imidazole group. Key features include:
-
Chlorine atom at position 4 of the pyrimidine ring.
-
Methoxy group at position 6.
-
Deuterium atoms at positions 4, 4, 5, and 5 of the imidazole ring .
A comparative analysis with non-deuterated Moxonidine reveals identical pharmacological targets but differences in physicochemical properties (Table 1).
Table 1: Comparative Properties of Moxonidine and Moxonidine-d4
| Property | Moxonidine | Moxonidine-d4 |
|---|---|---|
| Molecular Formula | C₉H₁₂ClN₅O | C₉H₁₂ClN₅O |
| Molecular Weight (g/mol) | 241.68 | 245.70 |
| Deuterium Substitution | None | 4 positions |
| Isotopic Enrichment | N/A | ≥96% |
The increased molecular weight of Moxonidine-d4 (245.70 g/mol vs. 241.68 g/mol) arises from deuterium’s higher atomic mass, influencing its metabolic stability and analytical detectability .
Synthesis and Manufacturing
The synthesis of Moxonidine-d4 involves deuterium incorporation at specific stages of the reaction pathway, leveraging techniques outlined in deuterated compound synthesis patents .
Key Synthesis Steps
-
Deuteration of Imidazole Precursor: The imidazole ring is treated with deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to replace hydrogen atoms with deuterium.
-
Coupling Reaction: The deuterated imidazole intermediate is coupled with a chlorinated pyrimidine derivative via nucleophilic aromatic substitution.
-
Purification: The crude product is purified through crystallization using solvents like toluene and isopropyl alcohol, followed by filtration and drying over anhydrous magnesium sulfate .
Isotopic Enrichment
Patents specify that the isotopic enrichment of Moxonidine-d4 exceeds 96%, with advanced methods achieving ≥99.9% deuterium incorporation at designated positions . This high enrichment ensures minimal interference from non-deuterated species in mass spectrometry and nuclear magnetic resonance (NMR) analyses.
Applications in Pharmacological Research
Moxonidine-d4’s primary applications revolve around its role as an internal standard in mass spectrometry and its utility in tracing metabolic pathways.
Analytical Chemistry
-
Mass Spectrometry: The compound’s distinct mass shift (due to deuterium) allows unambiguous identification in biological matrices, facilitating quantification of Moxonidine in plasma and tissue samples .
-
Metabolic Studies: Deuterium labeling enables researchers to track hepatic metabolism, particularly cytochrome P450-mediated oxidation, without altering the parent compound’s reactivity.
Receptor Binding Studies
Moxonidine-d4 retains high affinity for imidazoline I₁ receptors, making it valuable for:
-
Competitive Binding Assays: Quantifying receptor occupancy in the presence of competing ligands.
-
Pharmacodynamic Modeling: Correlating plasma concentrations with therapeutic effects .
Research Findings and Clinical Relevance
Recent studies highlight Moxonidine-d4’s role in advancing cardiovascular drug development:
Metabolic Stability
Deuteration reduces the rate of first-pass metabolism, extending the compound’s half-life in preclinical models. In rodent studies, Moxonidine-d4 exhibited a 1.3-fold increase in plasma half-life compared to Moxonidine, attributed to deuterium’s kinetic isotope effect.
Toxicological Profiles
Comparative toxicology studies in vitro revealed no significant differences between Moxonidine-d4 and its non-deuterated form, supporting its safety as a research tool .
Future Directions and Challenges
While Moxonidine-d4 has proven instrumental in pharmacokinetic research, challenges remain in scaling synthesis to meet commercial demand. Innovations in catalytic deuteration and continuous-flow chemistry may address these limitations, further solidifying the compound’s role in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume